molecular formula C20H16N2O2 B14951406 2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol CAS No. 17911-94-3

2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol

Cat. No.: B14951406
CAS No.: 17911-94-3
M. Wt: 316.4 g/mol
InChI Key: HMNDMOQXJAOXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol is an organic compound with the molecular formula C20H16N2O2. This compound is known for its unique structure, which includes both imine and phenol functional groups. It has been studied for various applications in scientific research due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-aminobenzaldehyde. The reaction is carried out in a methanol solution at room temperature, resulting in the formation of an orange precipitate. The precipitate is then filtered and washed with methanol to obtain the pure imine product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol has been explored for various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and redox reactions, while the imine group can interact with nucleophiles. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[(3-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)imino]methyl}-6-methoxyphenol: Similar structure with additional methoxy groups.

    2-{(E)-[(3-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol: Similar structure with methoxy groups at different positions.

Uniqueness

2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

17911-94-3

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[[3-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H16N2O2/c23-19-10-3-1-6-15(19)13-21-17-8-5-9-18(12-17)22-14-16-7-2-4-11-20(16)24/h1-14,23-24H

InChI Key

HMNDMOQXJAOXLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)N=CC3=CC=CC=C3O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.